molecular formula C16H16N4O3 B2867490 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide CAS No. 2034317-27-4

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Numéro de catalogue B2867490
Numéro CAS: 2034317-27-4
Poids moléculaire: 312.329
Clé InChI: LVFACMWSDLTOAT-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a critical role in the signaling of cytokines involved in immune responses. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Applications De Recherche Scientifique

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer, is significant for targeting CSF1R, a microglia-specific marker, offering a noninvasive tool for imaging reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. Its application extends to studying the immune environment in central nervous system malignancies and monitoring immunotherapy-induced neuroinflammatory effects. This advancement is pivotal for developing neuroinflammation therapeutics, particularly those targeting CSF1R, by providing a noninvasive, repeatable patient assessment and facilitating drug target engagement measurement. The specificity of [11C]CPPC to CSF1R and its ability to demonstrate high brain uptake in neuroinflammation models, including Alzheimer's disease and demyelinating diseases, underscore its potential for human PET imaging of microglial activity and neuroinflammation. The synthesis feasibility and safety for future human studies further highlight its utility in neuroinflammation research and therapy development (Horti et al., 2019).

Novel Antiallergic Compounds

The synthesis and antiallergic activity of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides highlight a novel class of antiallergic agents. These compounds exhibit potent antiallergic properties by inhibiting the action of serotonin, histamine, and bradykinin significantly in rat models. The development of these compounds opens new avenues for antiallergic drug research, providing a foundation for exploring furan-based compounds in allergy treatment strategies (Georgiev et al., 1987).

Energetic Material Development

Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the assembly of diverse N-O building blocks to create high-performance energetic materials. These molecules exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting their potential as energetic materials. The innovative synthesis route and the impressive performance of these compounds, particularly in terms of density and detonation capabilities, mark a significant advancement in the field of energetic materials (Zhang & Shreeve, 2014).

Tyrosinase Inhibition and Antioxidant Activity

The ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has demonstrated potent tyrosinase inhibition and antioxidant activities. These compounds outperform the standard kojic acid in tyrosinase inhibition assays, showcasing their potential as skin-whitening agents and in treating hyperpigmentation disorders. The non-competitive inhibition mechanism and the antioxidant capabilities of these compounds provide valuable insights into the design of future dermatological therapeutics (Dige et al., 2019).

CSF1R PET Imaging for Neuroinflammation

The development of [18F]1, a PET imaging ligand for CSF1R, represents a notable advancement in neuroinflammation imaging. Its ability to exhibit higher brain uptake in neuroinflammatory models and specificity for CSF1R positions it as a promising tool for studying neuroinflammation in diseases like Alzheimer's. This radioligand's potential for specific CSF1R imaging and its minimal metabolism in the brain highlight its promise for clinical application in neuroinflammation diagnostics and therapeutic monitoring (Lee et al., 2022).

Propriétés

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-10-13-16(19-8-7-18-13)23-12-5-3-11(4-6-12)20-15(21)14-2-1-9-22-14/h1-2,7-9,11-12H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFACMWSDLTOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.